molecular formula C5H8N4O2S B12864636 methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate

methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate

Cat. No.: B12864636
M. Wt: 188.21 g/mol
InChI Key: CTUBAKLDUJLJGR-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate typically involves the cyclocondensation of hydrazides with α-oxeketene dithioacetal. This method is efficient and highly regioselective, allowing for the production of novel triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups.

Scientific Research Applications

Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its combination of amino and methylthio groups provides distinct reactivity patterns compared to other similar compounds.

Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

methyl 5-amino-3-methylsulfanyl-1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C5H8N4O2S/c1-11-5(10)9-3(6)7-4(8-9)12-2/h1-2H3,(H2,6,7,8)

InChI Key

CTUBAKLDUJLJGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=NC(=N1)SC)N

Origin of Product

United States

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